Cas no 1977495-97-8 (Trilaciclib hydrochloride)

Trilaciclib hydrochloride 化学的及び物理的性質
名前と識別子
-
- Trilaciclib hydrochloride
- Trilaciclib dihydrochloride
- Trilaciclib (hydrochloride)
- 4BX07W725T
- 2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]spiro[7,8-dihydropyrazino[5,6]pyrrolo[1,2-d]pyrimidine-9,1//'-cyclohexane]-6-one;dihydrochloride
- G1T28 dihydrochloride
- Trilaciclib hydrochloride(G1T28)
- BCP25727
- SB19784
- G1T28 dihydrochloride;Trilaciclib 2HCl
- G1T28 hydrochloride
- UNII-4BX07W725T
- Cosela
- AT27978
- 12'-{[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino}-2',5',11',13'-tetraazaspiro[cyclohexane-1,3'-tricyclo[7.4.0.0,tridecane]-1'(13'),7',9',11'-tetraen-6'-one dihydrochloride
- 2'-[[5-(4-Methylpiperazin-1-yl)pyridin-2-yl]amino}-7',8'-dihydro-6'H-spiro[cyclohexane-1,9'-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidin]-6'-one, hydrochloride (1:2)
- CED49597
- AC-36548
- CHEMBL4650272
- 4-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one;dihydrochloride
- 1374635-07-0
- Trilaciclib hydrochloride(G1T28)?
- D11987
- TRILACICLIB DIHYDROCHLORIDE [ORANGE BOOK]
- trilaciclib 2HCl
- AKOS040740451
- EX-A4296
- TRILACICLIB DIHYDROCHLORIDE [WHO-DD]
- 12'-{[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino}-2',5',11',13'-tetraazaspiro[cyclohexane-1,3'-tricyclo[7.4.0.0(2),]tridecane]-1'(13'),7',9',11'-tetraen-6'-one dihydrochloride
- 2'-((5-(4-Methylpiperazin-1-yl)pyridin-2-yl)amino)-7',8'-dihydro-6'hspiro(cyclohexane-1,9'-pyrazino(1',2':1,5)pyrrolo(2,3-d)pyrimidin)-6'-one dihydrochloride
- 2'-((5-(4-Methylpiperazin-1-yl)pyridin-2-yl)amino)-7',8'-dihydro-6'H-spiro[cyclohexane-1,9'-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidin]-6'-one dihydrochloride
- HY-101467A
- 12'-{[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino}-2',5',11',13'-tetraazaspiro[cyclohexane-1,3'-tricyclo[7.4.0.0(2),?]tridecane]-1'(13'),7',9',11'-tetraen-6'-one dihydrochloride
- 1977495-97-8
- 12'-{[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino}-2',5',11',13'-tetraazaspiro[cyclohexane-1,3'-tricyclo[7.4.0.0(2),]tridecane]-1'(9'),7',10',12'-tetraen-6'-one dihydrochloride
- Spiro(cyclohexane-1,9'(6'H)-pyrazino(1',2':1,5)pyrrolo(2,3-d)pyrimidin)-6'-one, 7',8'-dihydro-2'-((5-(4-methyl-1-piperazinyl)-2-pyridinyl)amino)-, hydrochloride (1:2)
- MS-29631
- Cosela (TN)
- CS-7942
-
- インチ: 1S/C24H30N8O.2ClH/c1-30-9-11-31(12-10-30)18-5-6-20(25-15-18)28-23-26-14-17-13-19-22(33)27-16-24(7-3-2-4-8-24)32(19)21(17)29-23;;/h5-6,13-15H,2-4,7-12,16H2,1H3,(H,27,33)(H,25,26,28,29);2*1H
- InChIKey: BRCYOXKEDFAUSA-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.O=C1C2=CC3=CN=C(NC4C=CC(=CN=4)N4CCN(C)CC4)N=C3N2C2(CN1)CCCCC2
計算された属性
- せいみつぶんしりょう: 518.207613g/mol
- どういたいしつりょう: 518.207613g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 35
- 回転可能化学結合数: 3
- 複雑さ: 707
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.2
- ぶんしりょう: 519.5g/mol
Trilaciclib hydrochloride セキュリティ情報
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Trilaciclib hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-101467A-1mg |
Trilaciclib hydrochloride |
1977495-97-8 | 99.74% | 1mg |
¥390 | 2024-04-19 | |
MedChemExpress | HY-101467A-50mg |
Trilaciclib hydrochloride |
1977495-97-8 | 99.74% | 50mg |
¥4000 | 2024-04-19 | |
DC Chemicals | DC21033-100 mg |
Trilaciclib hydrochloride(G1T28) |
1977495-97-8 | >98% | 100mg |
$800.0 | 2022-02-28 | |
ChemScence | CS-7942-5mg |
Trilaciclib (hydrochloride) |
1977495-97-8 | 99.24% | 5mg |
$700.0 | 2022-04-27 | |
Chemenu | CM213002-5g |
2'-((5-(4-Methylpiperazin-1-yl)pyridin-2-yl)amino)-7',8'-dihydro-6'H-spiro[cyclohexane-1,9'-pyrazino[1',2'1,5]pyrrolo[2,3-d]pyrimidin]-6'-one dihydrochloride |
1977495-97-8 | 97% | 5g |
$10154 | 2022-09-29 | |
ChemScence | CS-7942-100mg |
Trilaciclib (hydrochloride) |
1977495-97-8 | 99.24% | 100mg |
$2400.0 | 2022-04-27 | |
eNovation Chemicals LLC | Y1241210-5mg |
Trilaciclib hydrochloride |
1977495-97-8 | 99% | 5mg |
$1070 | 2023-05-17 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T13202-50mg |
Trilaciclib hydrochloride |
1977495-97-8 | 99.69% | 50mg |
¥ 5383 | 2023-09-07 | |
DC Chemicals | DC21033-100mg |
Trilaciclib hydrochloride(G1T28) |
1977495-97-8 | 100mg |
$800.0 | 2023-09-15 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T13202-5mg |
Trilaciclib hydrochloride |
1977495-97-8 | 99.69% | 5mg |
¥ 1153 | 2023-09-07 |
Trilaciclib hydrochloride 関連文献
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
4. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
Trilaciclib hydrochlorideに関する追加情報
Trilaciclib Hydrochloride: A Comprehensive Overview
Trilaciclib hydrochloride, also known as CAS No. 1977495-97-8, is a novel compound that has garnered significant attention in the field of oncology due to its potential as a chemoprotective agent. This compound is primarily investigated for its ability to mitigate chemotherapy-induced myelosuppression, a common and serious side effect of cancer treatments. The development of trilaciclib hydrochloride represents a promising advancement in the quest to improve the quality of life for cancer patients undergoing chemotherapy.
The mechanism of action of trilaciclib hydrochloride involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are critical regulators of the cell cycle. By targeting these kinases, trilaciclib hydrochloride can arrest the proliferation of rapidly dividing cells, such as those found in bone marrow, thereby protecting them from the damaging effects of chemotherapy. This selective approach minimizes systemic toxicity while maximizing the protective effect on hematopoietic stem cells.
Recent clinical trials have demonstrated the efficacy and safety profile of trilaciclib hydrochloride. In a phase III trial, patients receiving chemotherapy for metastatic breast cancer experienced significantly reduced incidences of severe neutropenia when treated with trilaciclib hydrochloride. These findings underscore the potential of this compound to serve as a valuable adjunct to standard chemotherapy regimens, particularly for patients at high risk of myelosuppression.
Beyond its chemoprotective properties, ongoing research is exploring the broader therapeutic applications of trilaciclib hydrochloride. Preclinical studies suggest that it may also exhibit direct antitumor activity by targeting cancer cells that rely on CDK4/6 signaling for proliferation. This dual functionality—protecting healthy tissues while potentially attacking cancer cells—positions trilaciclib hydrochloride as a versatile agent in oncology.
The development of trilaciclib hydrochloride has been driven by a deep understanding of cell cycle regulation and its implications in both normal and malignant cells. By leveraging advancements in molecular biology and pharmacology, researchers have refined the compound's structure to optimize its efficacy and minimize off-target effects. The result is a highly specific inhibitor with a favorable safety profile.
In terms of clinical application, trilaciclib hydrochloride is administered intravenously prior to chemotherapy sessions. Its short half-life allows for precise dosing and reduces the risk of cumulative toxicity. This convenient administration schedule makes it an attractive option for integration into existing treatment protocols.
The regulatory landscape surrounding trilaciclib hydrochloride is also evolving rapidly. Regulatory agencies worldwide are closely monitoring ongoing trials to assess its potential for approval across various indications. Positive results from these trials could pave the way for widespread adoption of this innovative therapy.
In conclusion, trilaciclib hydrochloride, CAS No. 1977495-97-8, represents a significant leap forward in cancer therapy. Its unique mechanism of action, robust clinical data, and promising future applications make it a compelling candidate for addressing one of the most challenging aspects of chemotherapy—myelosuppression. As research continues to unfold, the role of trilaciclib hydrochloride in oncology is likely to expand, offering new hope for patients battling cancer.
1977495-97-8 (Trilaciclib hydrochloride) 関連製品
- 117428-49-6((E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate)
- 2172063-10-2(1-1-(hydroxymethyl)-3-methoxycyclobutylcyclohexan-1-ol)
- 1443248-70-1(3-(2-Chlorophenyl)-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine)
- 17002-55-0(2-Bis(3-Aminopropyl)aminoethanol)
- 6543-02-8(1,3-DIOXOLANE, 2,2'-(1,4-BUTANEDIYL)BIS-)
- 50835-77-3(methyl 3-isocyanatopropanoate)
- 919093-57-5(6-(4-methoxybenzyl)-5H-pyrrolo[3,4-b]pyridin-7(6H)-one)
- 1444164-67-3(N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxamide)
- 1797655-60-7(5-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2-methoxybenzamide)
- 1882420-01-0(1-(2-Methoxypyridin-3-yl)-2-methylpropan-2-amine)
